molecular formula C22H14N2O5 B11096504 2-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

2-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11096504
M. Wt: 386.4 g/mol
InChI Key: MXHXGKJFHXHICT-UHFFFAOYSA-N
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Description

2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties It features a benzamido group attached to a benzoic acid moiety, with an isoindolyl group providing additional functional diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with benzoyl chloride under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoindolyl group plays a crucial role in these interactions, providing a unique binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the benzamido and isoindolyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H14N2O5/c25-19(23-18-11-4-3-10-17(18)22(28)29)13-6-5-7-14(12-13)24-20(26)15-8-1-2-9-16(15)21(24)27/h1-12H,(H,23,25)(H,28,29)

InChI Key

MXHXGKJFHXHICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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